REACTION_CXSMILES
|
Cl.Cl.[CH3:3][N:4]([CH3:23])[CH2:5][CH2:6][C:7]1([CH3:22])[C:12]2[N:13]([CH2:20][CH3:21])[C:14]3[C:19]([C:11]=2[CH2:10][CH2:9][S:8]1)=[CH:18][CH:17]=[CH:16][CH:15]=3>>[CH3:23][N:4]([CH3:3])[CH2:5][CH2:6][C:7]1([CH3:22])[C:12]2[N:13]([CH2:20][CH3:21])[C:14]3[C:19]([C:11]=2[CH2:10][CH2:9][S:8]1)=[CH:18][CH:17]=[CH:16][CH:15]=3 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-[2-(dimethylamino)ethyl]-9-ethyl-1-methyl-1,3,4,9-tetrahydrothiopyrano[3,4-b]indole hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCC1(SCCC2=C1N(C1=CC=CC=C21)CC)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1(SCCC2=C1N(C1=CC=CC=C21)CC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |